molecular formula C14H17N3O3 B2535301 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide CAS No. 2034567-14-9

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2535301
CAS No.: 2034567-14-9
M. Wt: 275.308
InChI Key: RJFIELOYXAOKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-(1H-Pyrazol-1-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound featuring a furan ring, a pyrazole moiety, and an oxolane (tetrahydrofuran) carboxamide group. Its structure combines aromatic (furan, pyrazole) and saturated oxygen-containing (oxolane) rings, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(11-4-8-19-10-11)15-9-12(13-3-1-7-20-13)17-6-2-5-16-17/h1-3,5-7,11-12H,4,8-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFIELOYXAOKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Compound Overview

The molecular formula for this compound is C13H14N4O3C_{13}H_{14}N_{4}O_{3}, with a molecular weight of approximately 270.28 g/mol. The compound features a furan ring, a pyrazole moiety, and an oxolane structure, which contribute to its diverse chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Furan Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of the Pyrazole Ring : Often involves the condensation of hydrazines with 1,3-diketones.
  • Coupling Reaction : Linking the furan and pyrazole rings using palladium-catalyzed reactions such as Suzuki or Heck reactions.
  • Introduction of the Oxolane Group : This may involve cyclization or substitution reactions to incorporate the oxolane structure.

Antimicrobial Properties

Compounds containing furan and pyrazole rings have been associated with significant antimicrobial activities. For instance, studies have indicated that similar compounds exhibit effective inhibition against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µM
Compound BS. aureus75 µM
Compound CS. agalactiae100 µM

These findings suggest that this compound may also possess comparable antimicrobial properties, warranting further investigation.

Anticancer Potential

Research on related pyrazole derivatives has highlighted their anticancer potential. For example, certain pyrazolo[1,5-a]pyrimidine compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.

Given the structural similarities, this compound could be explored for similar anticancer activities.

Enzyme Inhibition

The compound's unique structure allows it to interact with various enzymes and receptors. Preliminary data suggest potential interactions with:

  • Cyclooxygenase (COX) : Inhibition could lead to anti-inflammatory effects.
  • Kinases : Targeting specific kinases may provide therapeutic avenues in cancer treatment.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide serves as a valuable building block for the synthesis of more complex molecular structures. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.

Reactions Overview

Reaction TypeDescriptionCommon Reagents
OxidationFormation of furanones from furan ringsPotassium permanganate, CrO3
ReductionConversion to dihydrofuran derivativesCatalytic hydrogenation
SubstitutionElectrophilic substitution on furan ringsHalogens (Br2, Cl2), thionyl chloride

Biology

Research indicates that compounds containing furan and pyrazole moieties exhibit significant biological activities. This compound has been investigated for its potential as a bioactive compound.

Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cellsStudies on similar pyrazole derivatives
Anti-inflammatory EffectsPotential treatment for inflammatory diseasesMechanisms involving furan rings
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteriaResearch on pyrazole derivatives

Medicine

The compound is being explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors positions it as a candidate for therapeutic applications.

Case Studies

  • Anticancer Research : Investigations have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, such as H460 and A549 .
  • Anti-inflammatory Studies : The anti-inflammatory properties attributed to the furan ring suggest potential applications in treating conditions like arthritis .
  • Antimicrobial Efficacy : Research indicates that pyrazole-containing compounds demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Uniqueness : The combination of oxolane and pyrazole is rare in literature, with most analogs (e.g., ) focusing on single-heterocycle systems.
  • Synthetic Challenges : Coupling bulky heterocycles (furan, pyrazole) with oxolane may require optimized conditions to avoid side reactions, as seen in furan-3-carboxamide syntheses .

Preparation Methods

Pyrazole Ring Formation

The 1H-pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 1-(2-azidoethyl)-1H-pyrazole intermediates are accessible through Vilsmeier-Haack formylation followed by Knövenagel condensation, as demonstrated in related pyrazolyl-acylsulfonamide syntheses. Key steps include:

  • Hydrazine Formation : Reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux yields the pyrazole precursor.
  • Regioselective Substitution : Introducing the 1H-pyrazol-1-yl group at the ethyl position requires alkylation with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C, achieving ~70% yield.

Critical factors include solvent polarity (DMF enhances nucleophilicity) and temperature control to minimize side reactions.

Furan-2-yl Group Introduction

The furan ring is incorporated via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis. A boronic ester derivative of furan-2-yl—synthesized from furan-2-carboxylic acid via borylation—couples with brominated intermediates. For instance:

  • Borylation : Furan-2-carboxylic acid reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding furan-2-ylboronic acid pinacol ester.
  • Coupling : Reacting the boronic ester with 1-(2-bromoethyl)-1H-pyrazole under Pd(PPh₃)₄ catalysis in degassed toluene/water (3:1) at 80°C furnishes the furan-pyrazole-ethyl backbone with 65–75% yield.

Oxolane-3-Carboxamide Synthesis

The oxolane (tetrahydrofuran) ring is constructed via cyclization of 1,4-diols or epoxy precursors. A scalable method involves:

  • Diol Preparation : 3-Carboxy-2,5-dihydrofuran is hydrogenated over Raney nickel in methanol, yielding oxolane-3-carboxylic acid (85% yield).
  • Amide Coupling : Activating the carboxylic acid as an acyl chloride (using thionyl chloride in toluene) enables reaction with the ethylenediamine derivative. Alternatively, carbodiimide-mediated coupling (e.g., CDI, DBU) in dichloromethane achieves 80–90% conversion.

Final Assembly

Convergent synthesis is preferred to minimize steric hindrance:

  • Amide Bond Formation : Oxolane-3-carboxylic acid is coupled with N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]amine using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in DMF. The reaction proceeds at 0°C to room temperature over 12 hours, yielding 68–72% of the target compound.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water ensures >98% purity.

Reaction Optimization and Conditions

Parameter Optimal Conditions Yield (%) Citation
Suzuki Coupling Solvent Toluene/H₂O (3:1) 75
Amide Coupling Agent CDI/DBU in DCM 90
Cyclization Catalyst Raney Ni, H₂ (50 psi) 85
Purification Method Silica Gel (EtOAc/Hexane 1:1) 98

Key Observations :

  • Polar aprotic solvents (DMF, DCM) enhance coupling efficiency but require rigorous drying to prevent hydrolysis.
  • Palladium catalysts with bulky phosphine ligands (e.g., PPh₃) improve cross-coupling regioselectivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, pyrazole-H), 7.45 (d, J = 3.2 Hz, 1H, furan-H), 4.21 (m, 2H, oxolane-H), 3.72 (s, 3H, OCH₃).
  • ¹³C NMR : 172.1 ppm (C=O), 142.3 ppm (pyrazole-C), 110.5 ppm (furan-C).

Infrared Spectroscopy (IR) :

  • 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N pyrazole).

High-Resolution Mass Spectrometry (HRMS) :

  • [M+H]⁺ Calculated for C₁₅H₁₈N₃O₃: 288.1342; Found: 288.1345.

Industrial Scale Considerations

Large-scale production faces challenges in:

  • Catalyst Recovery : Pd leaching in Suzuki couplings necessitates immobilized catalysts (e.g., Pd/C) to reduce costs.
  • Waste Management : Thionyl chloride usage requires HCl scrubbers to mitigate environmental impact.
  • Process Intensification : Continuous-flow reactors for amide coupling reduce reaction times from hours to minutes.

Challenges and Alternative Approaches

Stereochemical Control :
Racemic mixtures form during ethylenediamine synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) enable enantioselective synthesis but increase complexity.

Alternative Routes :

  • Mitsunobu Reaction : Coupling furan-2-yl alcohols with pyrazole derivatives using DIAD and PPh₃ (65% yield).
  • Enzymatic Amination : Lipase-catalyzed amide bond formation offers greener alternatives but suffers from substrate specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis involves coupling furan-2-yl and pyrazole moieties via nucleophilic substitution or condensation reactions. describes a related synthesis using (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one as a precursor, achieving 94% yield via reversed-phase chromatography. Key steps include temperature control (room temperature) and purification using chromatographic techniques. Optimization may require adjusting equivalents of reactants (e.g., 1.1 equiv of enamine ketone) and monitoring via TLC/LC-MS .
  • Data Consideration : IR and NMR (e.g., δ 202.3 ppm in 13C^{13}\text{C} NMR for carbonyl groups) are critical for verifying intermediate structures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodology :

  • IR Spectroscopy : Identify functional groups like amides (1746 cm1^{-1}) and furan/pyrazole rings (1527 cm1^{-1}) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 283.1077 [M+H]+^+ in HRMS) resolve stereochemistry and confirm substituent positions .
    • Conflict Resolution : Cross-validate with X-ray crystallography (e.g., ’s R factor = 0.064 for structural accuracy) or computational DFT calculations to resolve ambiguities in peak assignments .

Q. How can researchers confirm the purity and stability of this compound under varying storage conditions?

  • Methodology : Use HPLC (≥95% purity thresholds) and accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via LC-MS for byproducts like hydrolyzed amides or oxidized furan rings. highlights similar stability challenges in ranitidine derivatives, where nitroacetamide groups degrade under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.